molecular formula C14H11N3O3S B6136996 3-Amino-1-oxo-1H-4-thia-2,9-diaza-phenanthrene-6-carboxylic acid ethyl ester

3-Amino-1-oxo-1H-4-thia-2,9-diaza-phenanthrene-6-carboxylic acid ethyl ester

Cat. No.: B6136996
M. Wt: 301.32 g/mol
InChI Key: MJJYNENEOJDMDQ-UHFFFAOYSA-N
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Description

3-Amino-1-oxo-1H-4-thia-2,9-diaza-phenanthrene-6-carboxylic acid ethyl ester is a heterocyclic compound characterized by a fused phenanthrene core modified with sulfur (thia) and nitrogen (diaza) substitutions. Key structural features include:

  • Phenanthrene backbone: A tricyclic aromatic system.
  • Substituents: A sulfur atom at position 4 (4-thia). Two nitrogen atoms at positions 2 and 9 (2,9-diaza). An amino group (-NH₂) at position 2. A keto group (-C=O) at position 1. An ethyl ester (-COOEt) at position 4.

Properties

IUPAC Name

ethyl 2-amino-4-oxo-[1,3]thiazino[5,6-c]quinoline-9-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c1-2-20-13(19)7-3-4-10-8(5-7)11-9(6-16-10)12(18)17-14(15)21-11/h3-6H,2H2,1H3,(H2,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJYNENEOJDMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=O)N=C(S3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-oxo-1H-4-thia-2,9-diaza-phenanthrene-6-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted phenanthrene derivative with a thiazole precursor in the presence of a strong acid catalyst can yield the desired compound. The reaction conditions often require refluxing in a suitable solvent such as methanol or ethanol

Comparison with Similar Compounds

Structural Analog: Ethyl Esters of 6-Chloro-4-Hydroxy-8-Methylquinoline-3-Carboxylic Acid

Key Similarities :

  • Ethyl ester group : Both compounds feature an ethyl ester moiety, which enhances solubility and bioavailability in pharmacological contexts .
  • Heterocyclic core: The quinoline core in this analog shares aromaticity and nitrogen substitution patterns with the diaza-phenanthrene system.

Key Differences :

  • Core structure: The phenanthrene backbone in the target compound is larger and more rigid than the bicyclic quinoline system.
  • Substituents: The target compound includes sulfur (4-thia) and additional nitrogen atoms, which may alter electronic properties and binding interactions compared to the chloro- and methyl-substituted quinoline.

Functional Analog: 2-Amino-5-acetyl-4-methyl-thiophene-3-carboxylic acid ethyl ester

Key Similarities :

  • Amino substituent: The presence of an amino group (-NH₂) in both compounds suggests reactivity in forming hydrogen bonds or participating in condensation reactions.

Key Differences :

  • Ring system: The thiophene ring in the analog is monocyclic and smaller, lacking the fused aromatic system of the phenanthrene derivative.
  • Pharmacological relevance : The thiophene analog has documented use as a precursor for pyrazole and pyrimidine derivatives with reported biochemical activities (e.g., enzyme inhibition) , whereas the target compound’s applications remain speculative.

Data Table: Comparative Analysis

Compound Name Core Structure Key Substituents Reported Applications References
3-Amino-1-oxo-1H-4-thia-2,9-diaza-phenanthrene-6-carboxylic acid ethyl ester Phenanthrene 4-thia, 2,9-diaza, 3-amino, 1-oxo, 6-ethyl ester Hypothetical: Pharmacophore, synthetic intermediate N/A
Ethyl esters of 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid Quinoline 6-chloro, 4-hydroxy, 8-methyl, 3-ethyl ester Pharmacological research, enzyme modulation
2-Amino-5-acetyl-4-methyl-thiophene-3-carboxylic acid ethyl ester Thiophene 2-amino, 5-acetyl, 4-methyl, 3-ethyl ester Precursor for pyrazole/pyrimidine synthesis

Research Findings and Limitations

  • Synthetic Utility : Ethyl ester derivatives, such as those in , are frequently used as intermediates for heterocyclic expansions (e.g., thiophene → pyrimidine derivatives) . The target compound’s ethyl ester group may similarly facilitate further derivatization.
  • Pharmacological Potential: Compounds with fused aromatic systems (e.g., quinoline) often exhibit bioactivity due to planar rigidity and π-π stacking interactions. The phenanthrene core in the target compound could enhance binding to biological targets, though this remains untested.
  • Data Gaps: No direct studies on the target compound’s synthesis, stability, or bioactivity were identified in the provided evidence. Comparisons rely on extrapolation from structurally related esters.

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